![molecular formula C22H26Br2S3 B12526154 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene CAS No. 777063-91-9](/img/structure/B12526154.png)
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[5-[5-bromo-3-[(2S)-2-méthylbutyl]thiophène-2-yl]thiophène-2-yl]-3-[(2S)-2-méthylbutyl]thiophène est un composé organique complexe appartenant à la classe des thiophènes. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-bromo-2-[5-[5-bromo-3-[(2S)-2-méthylbutyl]thiophène-2-yl]thiophène-2-yl]-3-[(2S)-2-méthylbutyl]thiophène implique généralement plusieurs étapes, notamment des réactions de bromation et de couplage. Le processus commence par la bromation de dérivés du thiophène, suivie de l'introduction des chaînes latérales méthylbutyl par des réactions d'alkylation. L'étape finale consiste à coupler les unités de thiophène bromées pour former le composé souhaité. Les conditions réactionnelles telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Des techniques avancées telles que les réacteurs à flux continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l'efficacité et l'extensibilité. Des mesures de contrôle de la qualité, telles que la chromatographie et la spectroscopie, sont utilisées pour surveiller la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
5-bromo-2-[5-[5-bromo-3-[(2S)-2-méthylbutyl]thiophène-2-yl]thiophène-2-yl]-3-[(2S)-2-méthylbutyl]thiophène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les atomes de brome en hydrogène, conduisant à des produits débromés.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les atomes de brome par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le palladium sur carbone sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiophènes débromés.
Applications de la recherche scientifique
5-bromo-2-[5-[5-bromo-3-[(2S)-2-méthylbutyl]thiophène-2-yl]thiophène-2-yl]-3-[(2S)-2-méthylbutyl]thiophène a des applications diverses dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les polymères conducteurs.
Mécanisme d'action
Le mécanisme d'action de 5-bromo-2-[5-[5-bromo-3-[(2S)-2-méthylbutyl]thiophène-2-yl]thiophène-2-yl]-3-[(2S)-2-méthylbutyl]thiophène implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de brome et les cycles thiophène du composé lui permettent de se lier à diverses enzymes et à divers récepteurs, modulant leur activité. Cette interaction peut entraîner des modifications des processus cellulaires, tels que la transduction du signal et l'expression génétique, conduisant finalement aux effets observés du composé.
Applications De Recherche Scientifique
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiophene rings enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-bromo-2-thiophènecarboxaldéhyde : Un autre dérivé du thiophène bromé avec différents groupes fonctionnels.
5-bromo-2,2'-bithiophène : Un thiophène bromé plus simple avec deux cycles thiophène.
5-bromo-2'-désoxycytidine : Un nucléoside bromé avec une activité biologique distincte.
Unicité
5-bromo-2-[5-[5-bromo-3-[(2S)-2-méthylbutyl]thiophène-2-yl]thiophène-2-yl]-3-[(2S)-2-méthylbutyl]thiophène est unique en raison de sa structure complexe, qui comprend plusieurs atomes de brome et des chaînes latérales méthylbutyl.
Propriétés
Numéro CAS |
777063-91-9 |
|---|---|
Formule moléculaire |
C22H26Br2S3 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C22H26Br2S3/c1-5-13(3)9-15-11-19(23)26-21(15)17-7-8-18(25-17)22-16(10-14(4)6-2)12-20(24)27-22/h7-8,11-14H,5-6,9-10H2,1-4H3/t13-,14-/m0/s1 |
Clé InChI |
MQNQNXMRNGWUSA-KBPBESRZSA-N |
SMILES isomérique |
CC[C@H](C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)C[C@@H](C)CC |
SMILES canonique |
CCC(C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
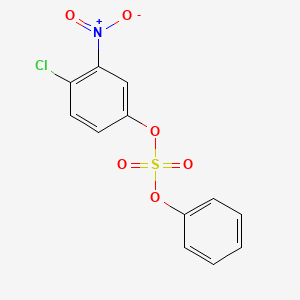


![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
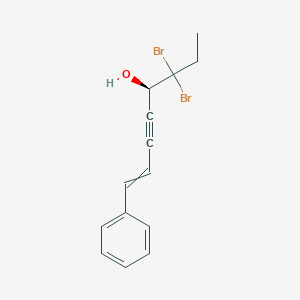
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
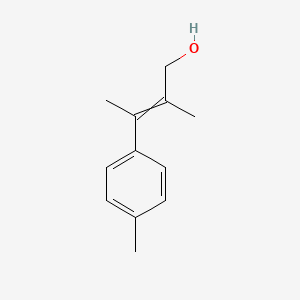
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
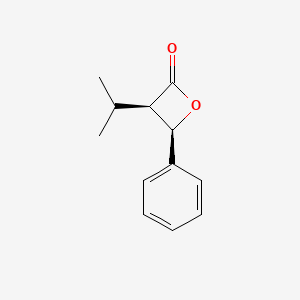

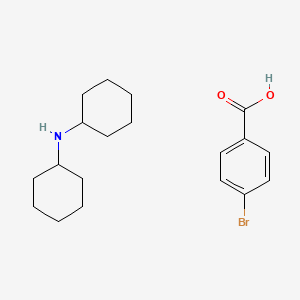
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
